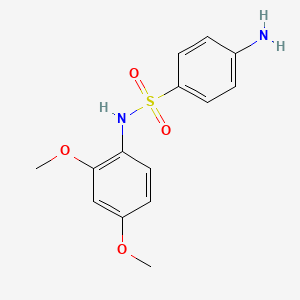

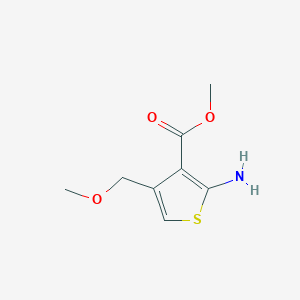

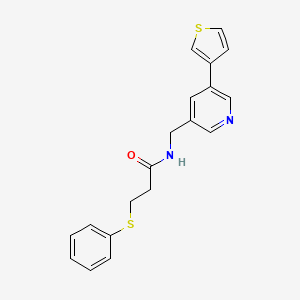

Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate” is a thiophene derivative. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Scientific Research Applications

Tumor-Selective Agents

Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate and its derivatives have been studied for their tumor-selective properties. For instance, Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, a closely related compound, has shown preferential inhibition of tumor cell proliferation in various human T-lymphoma/leukemia cells, prostate, renal, central nervous system, and liver tumor cell types. This compound has demonstrated cytotoxic rather than cytostatic effects at higher concentrations, suggesting its potential as an anti-cancer agent (Thomas et al., 2014).

Chemical Synthesis and Reactivity

Studies have explored the reactivity of related compounds with orthoesters, primary amines, and hydrazines, leading to the formation of various chemical structures such as [3,2-d]4(3H)thieno- pyrimidinones. These reactions are crucial for understanding the synthesis and applications of thiophene derivatives in chemical research (Hajjem et al., 2010).

Microwave Irradiation in Synthesis

The effect of microwave irradiation on the condensation reactions of related thiophene derivatives has been studied. For example, the synthesis of methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate under microwave irradiation showed that it shortens the reaction time while maintaining comparable yields, highlighting the efficiency of microwave-assisted synthesis in organic chemistry (Krutošíková et al., 2000).

Anti-Proliferative Activity and Tumor Cell Selectivity

Further research on thiophene derivatives has shown pronounced anti-proliferative activity and tumor cell selectivity. Some derivatives inhibited the proliferation of T-lymphoma, prostate, kidney, and hepatoma tumor cells while being inactive against other tumor cell lines. These findings indicate the potential of these compounds in targeted cancer therapies (Thomas et al., 2017).

Synthesis and Evaluation as Anti-Cancer Agents

A series of thiophene and benzothiophene derivatives have been synthesized and evaluated for their anti-cancer properties. These derivatives showed promising activity against several tumor cell lines, suggesting their potential as cytotoxic agents (Mohareb et al., 2016).

Mechanism of Action

Target of Action

Thiophene derivatives, in general, have been known to exhibit a wide range of therapeutic properties . For instance, some thiophene-based drugs like suprofen and articaine target nonsteroidal anti-inflammatory pathways and voltage-gated sodium channels respectively .

Mode of Action

In the case of thiophene derivatives, their interaction with biological targets can lead to a variety of effects, depending on the specific derivative and target .

Biochemical Pathways

Thiophene derivatives have been reported to impact a variety of biochemical pathways, leading to diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .

Future Directions

Thiophene derivatives continue to be a focus of research due to their wide range of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing new synthesis methods and exploring new applications of thiophene derivatives.

properties

IUPAC Name |

methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-11-3-5-4-13-7(9)6(5)8(10)12-2/h4H,3,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRCGSQSPSUWAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CSC(=C1C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2357037.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2357044.png)

![N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2357045.png)

![N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2357046.png)